4-(Aminomethyl)-6,7-dimethoxycoumarin

Description

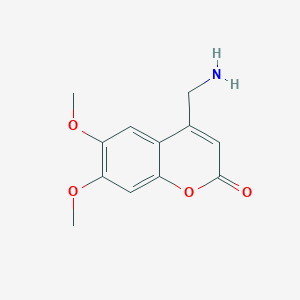

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin

Abstract

4-(aminomethyl)-6,7-dimethoxycoumarin is a pivotal fluorescent molecule, belonging to the coumarin family of dyes, renowned for its utility in biochemical and cellular analysis.[1] Its distinct spectral characteristics, including strong absorption in the near-UV spectrum and emission in the blue region, make it an invaluable tool for fluorescent labeling of carboxylic acids and subsequent analysis via techniques like reversed-phase HPLC. This guide provides an in-depth exploration of the core photophysical properties of this fluorophore, the significant influence of environmental factors such as solvent polarity and pH on its spectral behavior, and standardized protocols for its application and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals leveraging this compound in their work.

Introduction: The Significance of Aminocoumarins in Research

Coumarin derivatives are a cornerstone of modern fluorescence-based research, prized for their robust photophysical properties.[2][3] The aminocoumarin scaffold, in particular, is the basis for a wide range of fluorescent probes and labels.[4] These molecules are characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting lactone carbonyl group upon photoexcitation.[5][6][7] This ICT nature is the primary determinant of their sensitivity to the local environment, a property that can be astutely exploited to probe molecular interactions and micro-environmental changes.[4][8] 4-(aminomethyl)-6,7-dimethoxycoumarin, with its reactive aminomethyl group, is specifically designed as a fluorescent labeling reagent, enabling the covalent attachment of this sensitive fluorophore to target molecules.[1][9]

Core Photophysical & Spectral Properties

The utility of any fluorophore is fundamentally defined by its spectral characteristics. For 4-(aminomethyl)-6,7-dimethoxycoumarin, these properties are dictated by its chemical structure, featuring the electron-donating methoxy groups and the aminomethyl functionality on the coumarin core. While specific data for this exact derivative is sparse in the literature, we can infer its properties from closely related aminocoumarin compounds like 7-amino-4-methylcoumarin (AMC).[10]

| Photophysical Parameter | Typical Value (Inferred) | Significance in Application |

| Excitation Maximum (λex) | ~340-360 nm | Allows for excitation with common UV light sources (e.g., 355 nm lasers). |

| Emission Maximum (λem) | ~440-460 nm | Provides a distinct blue fluorescence signal, suitable for multiplexing with green/red fluorophores.[10] |

| Stokes Shift | ~80-100 nm | A large separation between excitation and emission peaks minimizes spectral overlap and improves signal-to-noise. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | High ε indicates efficient light absorption, leading to brighter fluorescence signals.[11] |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.9 (in non-polar solvents) | High quantum yield translates to a high number of emitted photons per absorbed photon, resulting in a bright probe.[12] |

| Fluorescence Lifetime (τ) | 1 - 4 ns | The lifetime is sensitive to the molecular environment and can be used for advanced imaging techniques like FLIM.[12][13][14] |

Environmental Influences on Spectral Properties

A key feature of aminocoumarins is their environmental sensitivity. Understanding these influences is critical for experimental design and data interpretation.

Effect of Solvent Polarity (Solvatochromism)

The fluorescence of coumarin derivatives is highly dependent on the polarity of their environment.[5][8][15][16][17]

-

Mechanism: In polar solvents, the excited state, which has a more pronounced intramolecular charge transfer (ICT) character, is stabilized more than the ground state.[3][7] This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum.[4] Conversely, in non-polar solvents, the emission is typically blue-shifted. This phenomenon is known as positive solvatochromism.

-

Practical Implications: This property can be used to probe the polarity of a fluorophore's local environment, such as the interior of a protein or a lipid membrane.[8] However, it's important to note that in highly polar solvents, the fluorescence quantum yield of some aminocoumarins can decrease due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[4][6][7][12]

Effect of pH

The aminomethyl group in 4-(aminomethyl)-6,7-dimethoxycoumarin is a primary amine, making its protonation state, and thus its spectral properties, pH-dependent.

-

Mechanism: In acidic conditions (low pH), the amino group becomes protonated (-NH3+). This protonation effectively eliminates its electron-donating ability, disrupting the "push-pull" electronic system of the fluorophore.[4][18] This disruption blocks the efficient intramolecular charge transfer pathway, often leading to a significant decrease or quenching of fluorescence.[4][19][20] As the pH increases to neutral or alkaline conditions, the amine is deprotonated (-NH2), restoring its electron-donating character and "turning on" the fluorescence.[18][21]

-

Practical Implications: This pH sensitivity makes the fluorophore a potential candidate for use as a pH indicator in acidic environments.[18][21] However, for most labeling applications, it is crucial to perform experiments in a well-buffered solution (typically pH 7.2-8.0) to ensure a stable and maximal fluorescence signal.[20]

Caption: pH-dependent fluorescence switching mechanism.

Experimental Protocols & Workflows

Accurate and reproducible data acquisition is paramount. The following sections detail standardized protocols for characterizing and utilizing 4-(aminomethyl)-6,7-dimethoxycoumarin.

Workflow for Determining Spectral Characteristics

This workflow outlines the process of measuring the core spectral properties of the fluorophore.

Caption: Amine-reactive protein labeling reaction.

Step-by-Step Protocol:

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).

-

Fluorophore Preparation: Immediately before use, dissolve the amine-reactive coumarin derivative (e.g., an NHS ester) in a small amount of anhydrous DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted, free dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Conclusion

4-(aminomethyl)-6,7-dimethoxycoumarin is a versatile fluorophore with spectral properties that are highly sensitive to its local environment. Its strong blue fluorescence, coupled with its reactivity, makes it a valuable tool for labeling and analysis in biological and chemical sciences. A thorough understanding of its photophysical principles, particularly the effects of solvent polarity and pH, is essential for its effective application. The protocols and workflows provided in this guide offer a robust framework for the characterization and utilization of this and related coumarin dyes, enabling researchers to harness their full potential in diverse applications ranging from protein tracking to environmental sensing.

References

-

National Center for Biotechnology Information. (n.d.). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. PubMed Central. Retrieved from [Link]

-

PubMed. (2025). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. Retrieved from [Link]

-

Pal, H., et al. (n.d.). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. PubMed. Retrieved from [Link]

-

Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Nad, S., & Pal, H. (2003). Effect of solvent polarity on the photophysical properties of coumarin-1 dye. AIP Publishing. Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (n.d.). pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. Retrieved from [Link]

-

ACS Publications. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubMed. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Retrieved from [Link]

-

AIP Publishing. (2018). Solvatochromism and electronic structure of coumarin derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PubMed Central. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence intensities of 6-amino coumarin. Retrieved from [Link]

-

ResearchGate. (2020). pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. Retrieved from [Link]

-

DTIC (Defense Technical Information Center). (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]

-

National Institutes of Health. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Retrieved from [Link]

-

ScienceDirect. (2023). Synthesis and fluorescence study of 6,7-diaminocoumarin and its imidazolo derivatives. Retrieved from [Link]

-

PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Retrieved from [Link]

- Google Patents. (n.d.). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

-

MDPI. (n.d.). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging. PubMed Central. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]

-

arXiv.org. (n.d.). Fluorescence Molecular Tomography for Quantum Yield and Lifetime. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The fluorescence enhancement of 6,7-dihydroxycoumarin (10 mM) in the presence of 4-hydroxy-TEMPO. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 6,7-dihydroxycoumarin (0.10 mM) in the presence.... Retrieved from [Link]

-

ResearchGate. (n.d.). The fluorescence enhancement of 6,7-dihydroxycoumarin (10 µM) in the.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scopoletin. PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Aminomethyl)-6,7-dimethoxycoumarin | 849042-47-3 [amp.chemicalbook.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Excitation and Emission Spectra of 4-(Aminomethyl)-6,7-dimethoxycoumarin: A Fluorescent Probe for Biosensing and Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the spectral properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin, a fluorescent labeling reagent of significant interest to researchers, scientists, and drug development professionals. The document delves into the core principles governing its excitation and emission spectra, the influence of environmental factors, and detailed protocols for its characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to equip researchers with the necessary understanding to effectively utilize this versatile fluorophore in their experimental workflows.

Introduction: The Significance of 4-(Aminomethyl)-6,7-dimethoxycoumarin in Modern Research

4-(Aminomethyl)-6,7-dimethoxycoumarin is a derivative of the coumarin family, a class of compounds renowned for their robust fluorescent properties. Its chemical structure, featuring an aminomethyl group at the 4-position and two methoxy groups at the 6 and 7 positions, imparts unique photophysical characteristics that make it a valuable tool in a variety of scientific applications. Primarily, it serves as a fluorescent labeling reagent, particularly for the derivatization of carboxylic acids, enabling their sensitive detection in complex biological matrices.[1] Understanding the nuances of its excitation and emission spectra is paramount for optimizing its use in high-performance liquid chromatography (HPLC), cellular imaging, and high-throughput screening assays.

Core Photophysical Properties

The fluorescence of 4-(Aminomethyl)-6,7-dimethoxycoumarin arises from the transition of electrons between different energy states, a process elegantly illustrated by the Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Following a rapid, non-radiative decay to the lowest vibrational level of the S₁ state, the molecule returns to the ground state through the emission of a photon, a phenomenon observed as fluorescence.

// Transitions s0_v0 -> s1_v2 [label="Absorption", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=vee]; s1_v2 -> s1_v0 [label="Vibrational Relaxation", color="#5F6368", fontcolor="#5F6368", style=dashed, arrowhead=vee]; s1_v0 -> s0_v1 [label="Fluorescence", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=vee]; s1_v0 -> t1_v1 [label="Intersystem Crossing", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee]; t1_v1 -> t1_v0 [label="Vibrational Relaxation", color="#5F6368", fontcolor="#5F6368", style=dashed, arrowhead=vee]; t1_v0 -> s0_v0 [label="Phosphorescence", color="#FBBC05", fontcolor="#FBBC05", style=bold, arrowhead=vee]; }

Figure 1: A generalized Jablonski diagram illustrating the electronic transitions involved in fluorescence and phosphorescence.[2][3][4][5]Table 1: Fundamental Properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₃NO₄ | [6] |

| Molecular Weight | 235.24 g/mol | [6] |

| CAS Number | 849042-47-3 | [6] |

| Excitation Maximum (λex) | 348 nm (in CH₃CN) | [1] |

| Emission Maximum (λem) | 429 nm (in CH₃CN) | [1] |

Environmental Influences on Spectral Properties: A Deeper Dive

The photophysical behavior of 4-(Aminomethyl)-6,7-dimethoxycoumarin is not static; it is profoundly influenced by its immediate chemical environment. Understanding these influences is critical for the design of robust and reproducible assays.

The Role of Solvent Polarity (Solvatochromism)

The Impact of pH

The aminomethyl group in 4-(Aminomethyl)-6,7-dimethoxycoumarin introduces pH sensitivity to its fluorescence.[8] In acidic conditions, the amino group can be protonated, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule and potentially lead to a decrease in fluorescence intensity or a spectral shift.[9] Conversely, in neutral to alkaline conditions, the deprotonated form typically exhibits strong fluorescence. For derivatization reactions with carboxylic acids, a slightly basic environment (pH ~8) is often optimal to facilitate the deprotonation of the carboxylic acid, making it a more effective nucleophile.[10] However, excessively high pH can lead to hydrolysis of the coumarin ester, which may increase background fluorescence.

Quantitative Fluorescence Parameters: Quantum Yield and Lifetime

Beyond the excitation and emission maxima, a comprehensive understanding of a fluorophore requires knowledge of its fluorescence quantum yield (Φf) and lifetime (τ).

-

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] A higher quantum yield indicates a brighter fluorophore.

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[12] It is an intrinsic property of the fluorophore and can be influenced by its environment.

While specific, experimentally determined values for the quantum yield and lifetime of 4-(Aminomethyl)-6,7-dimethoxycoumarin are not extensively reported, related aminocoumarins are known to possess high quantum yields.

Experimental Protocols for Spectral Characterization

The following protocols provide a robust framework for the characterization of the spectral properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin in a research setting.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of 4-(Aminomethyl)-6,7-dimethoxycoumarin in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store the stock solution at -20°C, protected from light.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the desired solvent or buffer to the final concentration required for the experiment (typically in the low micromolar range).

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring fluorescence spectra using a spectrofluorometer.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Select appropriate excitation and emission slit widths (e.g., 5 nm) to balance spectral resolution and signal-to-noise ratio.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 429 nm).

-

Scan a range of excitation wavelengths (e.g., 250-400 nm).

-

The wavelength corresponding to the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths (e.g., 400-600 nm).

-

The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

-

Figure 2: A simplified workflow for the experimental determination of excitation and emission spectra.

Considerations for Robust Data Generation: Photostability and Quenching

Photostability

Coumarin dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[10] To minimize photobleaching, it is crucial to protect solutions of 4-(Aminomethyl)-6,7-dimethoxycoumarin from prolonged exposure to ambient and excitation light.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[3] This can occur through various mechanisms, including collisional quenching by other molecules in the solution (e.g., halide ions) or the formation of non-fluorescent complexes.[3][4] It is important to be aware of potential quenchers in the experimental system to avoid erroneous data interpretation.

Conclusion and Future Perspectives

4-(Aminomethyl)-6,7-dimethoxycoumarin is a powerful fluorescent probe with significant potential in various research and development applications. A thorough understanding of its excitation and emission spectra, and the factors that influence them, is essential for its effective utilization. While the foundational spectral properties of this compound have been established, further research is warranted to fully characterize its quantum yield and fluorescence lifetime across a broad range of environmental conditions. Such data would further enhance its utility and enable more sophisticated applications in quantitative biology and drug discovery.

References

-

Jablonski diagram showing relevant transitions of coumarin chromophores when excited with light. S0. ResearchGate. Available from: [Link]

-

(a) A schematic Jablonski diagram representing the Type I and Type II photosensitization reactions. ResearchGate. Available from: [Link]

-

Sasamoto K, Ushijima T, Saito M, Ohkura Y. Precolumn Fluorescence Derivatization 4-Aminomethyl-6,7-dimethoxycoumarin of in Carboxylic Acids Using a Two-Phase Medium. Analytical Sciences. 1991;7(2):259-262. Available from: [Link]

-

A generalized Jablonski diagram that includes possible singlet–triplet... ResearchGate. Available from: [Link]

-

Jablonski diagram illustrating the fluorescence resonance energy transfer (FRET) process. ResearchGate. Available from: [Link]

-

Jablonski diagram. Wikipedia. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

. Available from: [Link]

-

4-Hydroxy-TEMPO concentration-dependent fluorescence intensity of... ResearchGate. Available from: [Link]

-

Onderwater RC, van der Pyl D, Commandeur JN, Vermeulen NP. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. Chem Res Toxicol. 1999 Jul;12(7):607-14. Available from: [Link]

-

Ghose A, Amaro M, Kovaricek P, Hof M, Sykora J. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods Appl Fluoresc. 2018 Feb 12;6(2):025005. Available from: [Link]

-

Synthesis and Photophysical Characterization of a Photoaffinity Molecular Switch. Available from: [Link]

-

Bhagwat AA, Sekar N. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. J Fluoresc. 2019 Jan;29(1):121-135. Available from: [Link]

-

Fluorescence quantum yield measurement. JASCO Global. Available from: [Link]

-

Zdrowowicz M, Zadykowicz B, Kręcisz P, Wiczk W, Chmurzyński L. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules. 2019 Aug 3;24(15):2811. Available from: [Link]

-

Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. Available from: [Link]

-

Birks JB. Fluorescence Quantum Yield Measurements. J Res Natl Bur Stand A Phys Chem. 1970;74A(1):57-62. Available from: [Link]

-

Study on the Photochemical Reaction Process of 4-methyl-7- Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. Available from: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available from: [Link]

-

Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. ResearchGate. Available from: [Link]

-

Nardo T, Taroni P, Andreoni A, Cubeddu R, Valentini G, Comi G, D'Alfonso L. Fluorescence Lifetime Phasor Analysis and Raman Spectroscopy of Pigmented Organic Binders and Coatings Used in Artworks. Sensors (Basel). 2021 May 28;21(11):3782. Available from: [Link]

-

Ioele G, De Luca M, Tavano L, Muzzalupo R, Ragno G. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics. 2021 Jan 14;13(1):93. Available from: [Link]

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. Available from: [Link]

-

Photostability and Photostabilization of Drugs and Drug Products. OUCI. Available from: [Link]

-

Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Available from: [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. Available from: [Link]

-

Boens N, Qin W, Basarić N, Hofkens J, Ameloot M, Pouget J, Lefevre JP, Valeur B, Gratton E, VandeVen M, Silva ND Jr, Engelborghs Y, Willaert K, Sillen A, Rumbles G, Phillips D, Visser AJ, van Hoek A, Lakowicz JR, Malak H, Gryczynski I, Szabo AG, Laczko G, Cser P, Gáti I, Farkas Z, van der Criekinge J. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Anal Chem. 2007 Apr 1;79(7):2137-49. Available from: [Link]

-

(PDF) Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Photophysical Characterization of 2′-Aminochalcones. ResearchGate. Available from: [Link]

-

Diaspro A, Robeson R, Gaylord D. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow. Microsc Res Tech. 2003 Jul 1;61(3):273-80. Available from: [Link]

-

Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. ResearchGate. Available from: [Link]

-

Del Grosso E, Aprile S, Grosa G. Forced degradation study of thiocolchicoside: characterization of its degradation products. J Pharm Biomed Anal. 2012 Mar 5:61:215-23. Available from: [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. Available from: [Link]

-

Jameson DM. Fluorescence Lifetime Measurements and Biological Imaging. Methods Mol Biol. 2014;1076:51-68. Available from: [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jasco-global.com [jasco-global.com]

- 12. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Aminocoumarin Derivatives: From Molecular Design to Application

This guide provides an in-depth exploration of the fluorescence quantum yield of aminocoumarin derivatives, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to a nuanced discussion of the underlying photophysical principles, the intricate relationship between molecular structure and fluorescence efficiency, and the practical methodologies for accurate quantum yield determination. Our focus is on delivering actionable insights grounded in established scientific principles to empower your research and development endeavors.

Section 1: The Significance of Aminocoumarins and the Essence of Quantum Yield

Aminocoumarin derivatives represent a prominent class of fluorescent molecules, prized for their strong absorption in the UV-to-visible region, large Stokes shifts, and high fluorescence quantum yields.[1][2] These favorable photophysical properties, combined with their excellent cell permeability and synthetic accessibility, have made them invaluable tools in a myriad of scientific disciplines, including as fluorescent probes for bioimaging, laser dyes, and sensitizers in photodynamic therapy.[3][4][5][]

At the heart of their utility lies the fluorescence quantum yield (Φ_F) , a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][7]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing the pinnacle of fluorescence efficiency.[1] Conversely, a quantum yield of 0 indicates that all absorbed energy is dissipated through non-radiative pathways. Understanding and controlling the factors that govern quantum yield is therefore paramount for the rational design of aminocoumarin derivatives with tailored fluorescent properties for specific applications.

Section 2: The Photophysical Landscape: Factors Governing Quantum Yield

The quantum yield of an aminocoumarin derivative is not an intrinsic, immutable property but is profoundly influenced by a delicate interplay of structural and environmental factors. These factors dictate the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The Excited State Journey: Intramolecular Charge Transfer (ICT) and its Consequences

Upon absorption of a photon, an aminocoumarin molecule transitions to an electronically excited state. A key characteristic of 7-aminocoumarins is the occurrence of Intramolecular Charge Transfer (ICT) upon excitation.[8][9] In this process, electron density shifts from the electron-donating amino group at the 7-position to the electron-accepting carbonyl group of the coumarin core.[8] This ICT state is highly polar and is the primary emissive state for most fluorescent aminocoumarins.

The efficiency of this ICT process and the stability of the resulting excited state are critical determinants of the quantum yield. However, the excited state journey does not always terminate in fluorescence. A competing non-radiative decay pathway involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[9][10][11] In polar solvents, the highly polar ICT state can undergo further structural relaxation through rotation around the C-N bond of the amino group.[12] This leads to a non-planar, non-emissive TICT state, which efficiently dissipates the excitation energy as heat, thereby quenching fluorescence and reducing the quantum yield.[10][12]

Expertise in Action: The competition between the emissive ICT state and the non-emissive TICT state is a central theme in the design of highly fluorescent aminocoumarins. By strategically modifying the molecular structure to restrict the rotation of the amino group, we can inhibit the formation of the TICT state and enhance the quantum yield.

Structural Modifications: A Chemist's Toolkit for Tuning Quantum Yield

The inherent flexibility of the coumarin scaffold allows for systematic chemical modifications to fine-tune the quantum yield.

-

Substitution at the 7-Amino Group: Restricting the rotational freedom of the 7-amino group is a proven strategy to enhance quantum yield by suppressing the formation of the non-emissive TICT state.[11][12] Incorporating the nitrogen atom into a rigid ring system, as seen in julolidine derivatives, effectively locks the conformation and often leads to significantly higher quantum yields compared to their freely rotating diethylamino counterparts.[2]

-

Substitution at the 3- and 4-Positions: The introduction of electron-withdrawing groups (EWGs) at the 3-position, such as a cyano or trifluoromethyl group, can enhance the ICT character of the excited state, often leading to a red-shift in the emission and, in some cases, an increase in quantum yield.[3][13] Conversely, electron-donating groups (EDGs) can have the opposite effect.

-

Fused Ring Systems: Extending the π-conjugated system by fusing aromatic rings to the coumarin core can increase the rigidity of the molecule and reduce non-radiative decay pathways, often resulting in higher quantum yields and red-shifted emission.

The Profound Influence of the Solvent Environment (Solvatochromism)

The photophysical properties of aminocoumarins, including their quantum yield, are highly sensitive to the solvent environment, a phenomenon known as solvatochromism .[9][14] This sensitivity arises from the significant change in dipole moment upon excitation to the ICT state.

-

Solvent Polarity: In general, increasing solvent polarity leads to a greater stabilization of the polar ICT excited state, resulting in a bathochromic (red) shift in the fluorescence emission.[10][14] However, this increased polarity can also promote the formation of the non-emissive TICT state in flexible aminocoumarins, leading to a decrease in quantum yield.[10][12] For structurally rigid aminocoumarins where TICT formation is inhibited, the quantum yield may remain high even in polar solvents.

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can specifically interact with the amino and carbonyl groups of the coumarin, influencing the energy levels of the ground and excited states and thereby affecting the quantum yield.[8][15] For instance, hydrogen bonding to the carbonyl group can enhance its electron-accepting character, while hydrogen bonding to the amino group can affect its electron-donating ability.

The interplay of these factors is summarized in the following table, which presents the quantum yields of selected aminocoumarin derivatives in different solvents.

| Coumarin Derivative | Solvent | Quantum Yield (Φ_F) | Reference |

| Coumarin 30 | Acetonitrile | 0.67 | [16] |

| Coumarin 30 | Ethanol (95%) | 0.35 | [16] |

| Coumarin 1 | Ethanol | 0.73 | [16] |

| Coumarin 102 | Ethanol | 0.76 | [16] |

| Coumarin 153 | Ethanol | 0.53 | [16] |

| Knightletin | Methanol | 0.81 | [2] |

Note: The quantum yield of fluorescent dyes can be highly solvent-dependent. The data presented is for comparative purposes.

Section 3: Methodologies for Quantum Yield Determination: A Practical Guide

Accurate determination of the fluorescence quantum yield is crucial for characterizing new aminocoumarin derivatives and for their reliable application. Two primary methods are employed: the relative method and the absolute method.[7][17]

The Relative Method: A Comparative Approach

The relative method, also known as the comparative method, is the more commonly used technique due to its simplicity and accessibility.[7][18] It involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.

The relative quantum yield (Φ_x) of the unknown sample is calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[18]

-

η_x and η_st are the refractive indices of the solvents used for the sample and the standard, respectively.[18]

Self-Validating Protocol: Relative Quantum Yield Determination

This protocol is designed to ensure accuracy and reproducibility.

1. Selection of a Suitable Standard:

- Choose a standard that absorbs and emits in a similar spectral region as the unknown sample.

- The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent. Quinine sulfate in 0.1 M perchloric acid (Φ_F = 0.60) is a reliable standard.[1]

2. Preparation of Solutions:

- Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent.

- The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[18][19]

3. Spectroscopic Measurements:

- Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

- Record the corrected fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

4. Data Analysis:

- Integrate the area under the corrected fluorescence emission spectrum for each solution.

- Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.

- Determine the gradient of the linear fit for both plots.

- Calculate the quantum yield of the unknown sample using the equation provided above.

5. Cross-Validation:

- To enhance confidence in the results, repeat the measurement using a second, different standard. The calculated quantum yields should be in close agreement.[18]

The Absolute Method: A Direct Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[7][17] This technique does not require a reference standard and is considered more accurate but requires specialized instrumentation.

The process involves two measurements:

-

The excitation light is passed through the integrating sphere with a cuvette containing only the solvent to measure the incident photon flux.

-

The sample solution is then placed in the sphere, and the scattered excitation light and the emitted fluorescence are measured.

The quantum yield is then calculated from the ratio of the integrated fluorescence intensity to the amount of light absorbed by the sample.[17]

Section 4: Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key processes and workflows.

Caption: Schematic of the competition between emissive ICT and non-emissive TICT states in aminocoumarins.

Caption: Experimental workflow for the relative quantum yield determination.

Section 5: Applications Leveraging High Quantum Yield Aminocoumarins

The rational design of aminocoumarin derivatives with high quantum yields has led to their successful application in various fields:

-

Fluorescent Probes and Sensors: Aminocoumarins with environmentally sensitive quantum yields are used to probe local polarity, viscosity, and the presence of specific analytes. [][20][21]For example, a decrease in quantum yield can signal a change in the microenvironment of a biological system.

-

Bioimaging: The high brightness (a product of molar absorptivity and quantum yield) of optimized aminocoumarins makes them excellent fluorophores for cellular and tissue imaging, providing high-contrast images of biological structures and processes. [5][11]* Laser Dyes: Aminocoumarins with high quantum yields and good photostability are used as gain media in tunable dye lasers, particularly in the blue-green region of the spectrum. [2][12]* Photocatalysis and Photodynamic Therapy: As efficient photosensitizers, aminocoumarins can generate reactive oxygen species upon irradiation, a property harnessed in photodynamic therapy for the treatment of cancer and other diseases.

Conclusion

The fluorescence quantum yield of aminocoumarin derivatives is a critical parameter that dictates their performance in a wide range of applications. By understanding the fundamental photophysical processes of intramolecular charge transfer and the competing non-radiative decay pathways, researchers can employ rational design strategies to synthesize novel aminocoumarins with enhanced fluorescence efficiency. The careful selection of structural modifications and a thorough understanding of solvent effects are key to this endeavor. Furthermore, the rigorous and validated measurement of quantum yield using established protocols is essential for the accurate characterization and reliable application of these versatile fluorophores. This guide provides a solid foundation for both novice and experienced researchers to navigate the complexities of aminocoumarin photophysics and to unlock their full potential in scientific discovery and technological innovation.

References

-

Sekar, N., et al. (2014). Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. Journal of Fluorescence, 24(4), 1035-1046. [Link]

-

Allain, C., et al. (2003). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. Dyes and Pigments, 58(3), 219-228. [Link]

-

Schuster, G. B., & Chrisope, D. R. (1987). The Photophysical Behavior of Ester-Substituted Aminocoumarins: A New Twist. DTIC. [Link]

-

JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

-

Wang, Y., et al. (2017). The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents. Physical Chemistry Chemical Physics, 19(44), 29946-29954. [Link]

-

Sekar, N., et al. (2014). Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. Journal of Fluorescence, 24(4), 1035-1046. [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of the Chemical Society, Perkin Transactions 2, (8), 1031-1036. [Link]

-

Gotor, R., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. Molecules, 28(24), 8059. [Link]

-

Zhang, M., et al. (2013). A DFT/TDDFT study on the excited-state hydrogen bonding dynamics of 6-aminocoumarin in water solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 191-195. [Link]

-

Kundu, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(4), 759-768. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Wikipedia. (2023). Quantum yield. [Link]

-

Fang, W.-H., et al. (2009). Low-Lying Excited States of 7-Aminocoumarin Derivatives: A Theoretical Study. International Journal of Quantum Chemistry, 109(10), 2216-2224. [Link]

-

Knight, A. W., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Journal of Photochemistry and Photobiology A: Chemistry, 429, 113915. [Link]

-

Ortyl, J., et al. (2014). Application of aminocoumarins for the role of fluorescent molecular probe of cationic photopolymerization process. Mol. Cryst. Liq. Cryst. Sci. Technol., Sect. A. Mol. Cryst. Liq. Cryst., 604(1), 71-80. [Link]

-

Boyle, J. J., et al. (2023). Aminocoumarin-based heme oxygenase activity fluorescence probe reveals novel aspects of HO-1 regulation. Research Square. [Link]

-

Fessenden, R. W., et al. (2001). Excited-State Dipole Moment of 7-Aminocoumarins as Determined from Time-Resolved Microwave Dielectric Absorption Measurements. The Journal of Physical Chemistry A, 105(48), 10914-10920. [Link]

-

Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. [Link]

-

Jones, G., II, et al. (1975). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

-

Pal, H., et al. (1999). Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A, 103(28), 5434-5441. [Link]

-

Han, M. S., et al. (2017). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. Journal of Fluorescence, 27(4), 1361-1370. [Link]

-

Sadeghpour, M., et al. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry, 45(44), 20623-20645. [Link]

-

Ghaedi, A., et al. (2022). Synthesis and Application of a Novel Fluorescent Reactive Dye Based on Fused Iminocoumarin on Cotton Fabric. Journal of Fluorescence, 32(6), 2321-2330. [Link]

-

Montalvo-González, E., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 13(1), 181-201. [Link]

-

Al-Majedy, Y. K., et al. (2016). Synthesis of aminocoumarin derivatives. ResearchGate. [Link]

-

Corrie, J. E. T., et al. (1998). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2603-2612. [Link]

-

Al-Amiery, A. A., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(15), 4945. [Link]

-

Wang, R., et al. (2023). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances, 13(1), 32-37. [Link]

-

Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

-

Pal, H., et al. (2000). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A, 104(29), 6683-6690. [Link]

-

Casey, K. G., & Quitevis, E. L. (1988). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. The Journal of Physical Chemistry, 92(23), 6590-6594. [Link]

-

Wikipedia. (2023). Solvatochromism. [Link]

-

Grote, C., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5399. [Link]

-

Nubbemeyer, B., et al. (2019). Inactivation of Competitive Decay Channels Leads to Enhanced Coumarin Photochemistry. Chemistry – A European Journal, 25(6), 1507-1515. [Link]

-

Richers, M. T., et al. (2012). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 134(38), 15888-15897. [Link]

-

Richers, M. T., et al. (2012). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 134(38), 15888-15897. [Link]

-

Fiveable. (n.d.). Non-radiative decay mechanisms. Photochemistry Class Notes. [Link]

-

Lim, S. Y., et al. (2015). Radiative and Non-Radiative Decay Pathways in Carbon Nanodots toward Bioimaging and Photodynamic Therapy. Advanced Functional Materials, 25(39), 6249-6257. [Link]

-

Cui, G., & Fang, W.-H. (2013). Non-radiative decay paths in rhodamines: new theoretical insights. Physical Chemistry Chemical Physics, 15(44), 19341-19349. [Link]

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin [comptes-rendus.academie-sciences.fr]

- 4. sciforum.net [sciforum.net]

- 5. soc.chim.it [soc.chim.it]

- 7. jasco-global.com [jasco-global.com]

- 8. The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. A DFT/TDDFT study on the excited-state hydrogen bonding dynamics of 6-aminocoumarin in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. edinst.com [edinst.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. iss.com [iss.com]

- 20. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-(Aminomethyl)-6,7-dimethoxycoumarin

Abstract

4-(Aminomethyl)-6,7-dimethoxycoumarin is a fluorescent probe whose utility in research and development is critically dependent on its physicochemical properties.[1] A comprehensive understanding of its solubility and stability is paramount for ensuring experimental reproducibility, developing robust formulations, and interpreting analytical data. This technical guide provides an in-depth analysis of the structural features governing the solubility and stability of this compound. While specific experimental data for this molecule is not extensively published, this document leverages data from structurally similar coumarin derivatives and established principles of physical organic chemistry to provide a predictive framework. Crucially, this guide details the requisite experimental protocols for researchers to empirically determine these properties, including the shake-flask method for solubility and a forced degradation approach for stability assessment, consistent with international guidelines.[2][3]

Introduction and Molecular Profile

4-(Aminomethyl)-6,7-dimethoxycoumarin is a derivative of the coumarin scaffold, a class of benzopyrone compounds known for their wide-ranging biological activities and fluorescent properties.[4][5] The unique substitution pattern of this molecule dictates its behavior in various solvent systems and its susceptibility to degradation. A thorough characterization is the foundational step for any application, from high-throughput screening to the development of advanced fluorescent probes.

Core Physicochemical Properties

The fundamental properties of 4-(aminomethyl)-6,7-dimethoxycoumarin are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| CAS Number | 849042-47-3 | [1] |

| Alternate Names | 4-(Aminomethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one | [1] |

| Appearance | Typically a solid powder | N/A |

Structural Analysis: The Key to Predicting Behavior

The solubility and stability of a molecule are not arbitrary; they are direct consequences of its chemical structure. The key functional groups of 4-(aminomethyl)-6,7-dimethoxycoumarin are:

-

Coumarin Core: This rigid, bicyclic lactone system is inherently hydrophobic and possesses a conjugated π-system responsible for its fluorescence. The lactone ester bond is a primary site of chemical liability.

-

Dimethoxy Groups (-OCH₃): Located at the 6- and 7-positions, these electron-donating groups modulate the fluorescence properties of the coumarin core and contribute to the molecule's overall hydrophobicity. Their presence enhances stability compared to hydroxylated coumarins, which can be more susceptible to oxidation.[6][7]

-

Aminomethyl Group (-CH₂NH₂): This is the most influential substituent for determining the molecule's solubility profile. As a primary amine, this group is basic (pKa estimated ~9-10). At physiological or acidic pH, it will be protonated to form a cationic ammonium salt (-CH₂NH₃⁺). This ionization dramatically increases the molecule's polarity and its potential for high aqueous solubility, a feature that distinguishes it from non-ionizable analogs like 4-bromomethyl-6,7-dimethoxycoumarin.[8][9]

Solubility Profile: A Predictive and Experimental Framework

Solubility is a critical parameter for any compound intended for biological or pharmaceutical use. Based on the structural analysis, we can predict the solubility of 4-(aminomethyl)-6,7-dimethoxycoumarin and outline a robust protocol for its empirical determination.

Theoretical Solubility and Solvent Selection Rationale

The aminomethyl group is the primary determinant of pH-dependent aqueous solubility.

-

Aqueous Solvents: Solubility is expected to be highly dependent on pH.

-

Acidic pH (pH 1-6): The amine is protonated, forming a hydrochloride or similar salt in situ. This ionic character should lead to high aqueous solubility . The formation of stable hydrochloride salts is a common strategy to improve the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[10]

-

Neutral to Basic pH (pH 7-12): The amine exists predominantly in its neutral, free-base form. The hydrophobic coumarin core will dominate, leading to low aqueous solubility .

-

-

Organic Solvents:

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are excellent at solvating polar molecules and are predicted to be effective for this compound. Structurally related compounds like 4-bromomethyl-6,7-dimethoxycoumarin are known to be soluble in DMF and acetonitrile.[8]

-

Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen bond with the amine and methoxy groups, suggesting good to moderate solubility . General coumarins are often soluble in ethanol.[11]

-

Non-polar Solvents (Hexane, Toluene): The molecule's polarity suggests it will have poor solubility in these solvents.

-

A summary of predicted solubility is presented below.

| Solvent | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 3.0) | High | Protonation of the aminomethyl group forms a soluble ammonium salt. |

| Water / PBS (pH 7.4) | Low | The neutral free-base form is dominated by the hydrophobic coumarin core. |

| Aqueous Buffer (pH 9.0) | Very Low | The molecule is fully in its free-base form, minimizing aqueous interactions. |

| DMSO | High | Excellent polar aprotic solvent capable of solvating the entire molecule. |

| Methanol / Ethanol | Good to Moderate | Polar protic solvents can engage in hydrogen bonding. |

| Acetonitrile | Good to Moderate | Polar aprotic solvent; good for chromatography and reactions.[8] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The equilibrium shake-flask method is the gold-standard technique for determining solubility.[5] It is a self-validating system as it measures solubility once equilibrium is achieved between the dissolved and undissolved compound.

Objective: To determine the equilibrium solubility of 4-(aminomethyl)-6,7-dimethoxycoumarin in various solvents.

Materials:

-

4-(aminomethyl)-6,7-dimethoxycoumarin powder

-

Selected solvents (e.g., pH-adjusted buffers, DMSO, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C)

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC with UV or Fluorescence detector, or a UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the clear, filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for solubility determination via the shake-flask method.

Stability Profile: A Forced Degradation Approach

Understanding a molecule's stability is crucial for defining storage conditions, shelf-life, and potential degradation products that could interfere with experimental results. Forced degradation studies, as recommended by ICH guidelines, intentionally stress the molecule to predict its degradation pathways.[2]

Intrinsic Molecular Liabilities

The structure of 4-(aminomethyl)-6,7-dimethoxycoumarin contains two primary sites susceptible to degradation:

-

Lactone Ring Hydrolysis: This is the most probable degradation pathway for coumarins. Under basic conditions, the ester bond is readily hydrolyzed, leading to a ring-opening to form a water-soluble carboxylate (cis-coumarinic acid derivative), which can then isomerize. This process destroys the coumarin chromophore/fluorophore. Acidic conditions can also catalyze hydrolysis, though typically at a slower rate.

-

Photodegradation: The conjugated aromatic system of the coumarin core absorbs UV light, making it susceptible to photodegradation.[12] This can involve complex reactions, including dimerization or oxidation. Therefore, protection from light is essential.[13][14]

Caption: Potential degradation pathways for 4-(aminomethyl)-6,7-dimethoxycoumarin.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and establish a stability-indicating analytical method.

Materials:

-

Stock solution of 4-(aminomethyl)-6,7-dimethoxycoumarin in a stable solvent (e.g., acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, heating block or water bath

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A separate study should be conducted for each stress condition. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside all stressed samples. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without overly complex secondary degradation.

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | Mix compound solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis. | To assess stability in acidic environments and challenge the lactone ring. |

| Base Hydrolysis | Mix compound solution with 0.1 M NaOH. Incubate at room temperature, checking at 5, 15, 30, and 60 minutes. Neutralize before analysis. | To assess susceptibility to base-catalyzed lactone ring-opening, which is often rapid.[12] |

| Oxidative | Mix compound solution with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light. | To determine susceptibility to oxidation, primarily targeting the amine and potentially the aromatic ring.[15] |

| Photolytic | Expose the compound in solution and as a solid powder to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²). | To evaluate light sensitivity, which is common for fluorescent, conjugated molecules.[12][13] |

| Thermal | Heat the solid compound and a solution at a high temperature (e.g., 70°C) for 48 hours, protected from light. | To assess the intrinsic thermal stability of the molecule.[16] |

Development of a Stability-Indicating HPLC Method

A critical outcome of forced degradation is the development of a stability-indicating analytical method.

-

Principle: The method must be able to resolve the peak of the intact parent drug from the peaks of all potential degradation products.

-

Approach:

-

Analyze samples from all stress conditions.

-

The use of a PDA detector is crucial to evaluate peak purity across the entire peak of the parent compound in the presence of degradants.

-

A good starting point for a reversed-phase HPLC method would be:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Detection: UV at 340 nm or Fluorescence (e.g., Ex: 330 nm, Em: 450 nm - to be optimized).[17]

-

-

Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended to ensure the integrity of 4-(aminomethyl)-6,7-dimethoxycoumarin.

-

Solid Compound: Store in a tightly sealed, amber vial at low temperature (2-8°C for short-term, -20°C for long-term) in a desiccated environment.[9][14]

-

Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO. Aliquot into single-use volumes in amber vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Aqueous Working Solutions:

-

Prepare fresh daily from the DMSO stock solution.

-

For applications requiring aqueous buffers, use a slightly acidic buffer (e.g., pH 4.0-6.5) to maximize solubility and minimize lactone hydrolysis.

-

Avoid alkaline buffers (pH > 8) for any prolonged incubation, as this will likely cause rapid degradation.

-

Always protect aqueous solutions from direct light exposure by using amber tubes or covering them with aluminum foil.[12][18]

-

Conclusion

4-(aminomethyl)-6,7-dimethoxycoumarin is a compound with significant potential, whose reliability hinges on a clear understanding of its solubility and stability. Its key structural feature, the basic aminomethyl group, dictates a pH-dependent aqueous solubility profile, with high solubility expected in acidic conditions. The primary stability liability is the coumarin lactone ring, which is susceptible to hydrolysis, particularly in basic media. This guide provides both a predictive framework based on chemical principles and, more importantly, robust, step-by-step protocols for the empirical determination of these critical parameters. By employing these methodologies, researchers can ensure the integrity of their starting material, leading to more accurate, reproducible, and reliable scientific outcomes.

References

-

ResearchGate. (2025). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Available at: [Link]

-

ResearchGate. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. Available at: [Link]

-

MDPI. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

MDPI. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Available at: [Link]

-

PubMed. (n.d.). Determination and pharmacokinetics of 6,7-dimethoxycoumarin in rat plasma after intragastric administration of different decoctions of yinchenhao tang. Available at: [Link]

-

ResearchGate. (2020). What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

-

PubMed. (n.d.). [Influence of low temperature and photoperiod on the substances in Locusta migratoria tibetensis]. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

-

Clinical Chemistry. (1979). Effect of light and temperature on the stability of creatine kinase in human sera and controls. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Spectrophotometric determination of 6,7-dihydroxycoumarin and its methoxy derivatives. Available at: [Link]

-

ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone.... Available at: [Link]

-

Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

-

PubMed. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Available at: [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Available at: [Link]

-

ResearchGate. (n.d.). Analytical methods for cytokinins. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Available at: [Link]

-

National Institutes of Health (NIH). (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination and pharmacokinetics of 6,7-dimethoxycoumarin in rat plasma after intragastric administration of different decoctions of yinchenhao tang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of light and temperature on the stability of creatine kinase in human sera and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 4-(Aminomethyl)-6,7-dimethoxycoumarin Derivatives and Analogs

This guide provides a comprehensive technical overview of 4-(aminomethyl)-6,7-dimethoxycoumarin derivatives and their analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and diverse biological activities of this promising class of compounds. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Coumarins are a prominent class of naturally occurring heterocyclic compounds characterized by a benzopyran-2-one core.[1][2] First isolated in 1820, over 1300 different coumarins have been identified from natural sources, primarily plants, but also fungi and microorganisms.[1] Their wide distribution in nature is matched by their broad spectrum of pharmacological activities, making the coumarin scaffold a "privileged structure" in drug discovery.[1][3]

The versatility of the coumarin core, combined with its favorable pharmacokinetic properties and synthetic accessibility, has made it a focal point for the development of novel therapeutic agents.[2][3] Derivatives have been extensively investigated for their anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties.[4][5][6] The specific substitution pattern on the benzopyran-2-one ring system dictates the compound's biological and photophysical characteristics. The 4-(aminomethyl)-6,7-dimethoxycoumarin scaffold is of particular interest, combining the potent bioactivity of aminocoumarins with the unique fluorescent properties imparted by the 6,7-dimethoxy substitution.[7]

Synthesis and Derivatization Strategies

The synthesis of 4-(aminomethyl)-6,7-dimethoxycoumarin and its derivatives typically involves a multi-step process, beginning with the construction of the coumarin core, followed by functionalization at the 4-position.

Core Scaffold Synthesis

The foundational 6,7-dimethoxycoumarin core can be synthesized via several classical methods, such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. The Pechmann condensation, for instance, involves the reaction of a phenol (in this case, 3,4-dimethoxyphenol) with a β-ketoester under acidic conditions.

Functionalization at the 4-Position

A common and efficient strategy to introduce the aminomethyl group at the 4-position involves an intermediate, such as 4-bromomethyl-6,7-dimethoxycoumarin.[8] This halogenated intermediate serves as a versatile electrophile for subsequent nucleophilic substitution with a wide range of primary or secondary amines, allowing for the generation of a diverse library of derivatives. An alternative approach involves the direct condensation of amines with 4-bromomethylcoumarins.[9]

Caption: General synthesis of 4-(aminomethyl)-6,7-dimethoxycoumarin derivatives.

Experimental Protocol: Synthesis of 4-{[(4-methyl-coumarin-7-yl)amino]methyl}-coumarin derivative

This protocol is adapted from a reported method for the synthesis of related aminomethyl coumarins.[9] It illustrates the condensation of a 4-bromomethylcoumarin with an aminocoumarin.

Objective: To synthesize a novel 4-aminomethyl coumarin derivative via nucleophilic substitution.

Materials:

-

Substituted 4-bromomethyl coumarin (1.0 mmol)

-

7-amino-4-methylcoumarin (1.0 mmol)

-

Super dry xylene (15 mL)

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round bottom flask, add the substituted 4-bromomethyl coumarin (1.0 mmol) and 7-amino-4-methylcoumarin (1.0 mmol).

-

Add super dry xylene (15 mL) to the flask.

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer hot plate.

-

Heat the reaction mixture to reflux under constant stirring.

-

Monitor the progress of the reaction using TLC (e.g., using a mobile phase of 30% ethyl acetate in hexane). The reaction is typically complete within 4-5 hours.

-

After completion, cool the reaction mixture to room temperature.

-

A solid product will typically precipitate out of the solution.

-

Filter the solid product, wash it with a small amount of cold xylene, and then with petroleum ether to remove impurities.

-